![molecular formula C23H25N3O4 B11405013 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11405013.png)
4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure combining multiple functional groups, which may contribute to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction: Subsequent steps introduce the ethoxyphenyl, hydroxyphenyl, and hydroxypropyl groups through reactions such as Friedel-Crafts alkylation, nucleophilic substitution, or coupling reactions.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new alkyl or aryl groups.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that related pyrazole derivatives demonstrate higher radical scavenging activities compared to standard antioxidants like ascorbic acid .
Anticancer Activity
The compound has been evaluated for its anticancer potential against various human cancer cell lines. Pyrazole derivatives are known for their cytotoxic effects, and preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. In vitro assays have demonstrated that it can inhibit cell proliferation effectively .
Anti-inflammatory Effects
Given the structural characteristics of 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, it is hypothesized that it may possess anti-inflammatory properties. Compounds with similar frameworks have been reported to modulate inflammatory pathways and reduce cytokine production in various models of inflammation.
Case Study 1: Antioxidant Evaluation
A study conducted on related pyrazole compounds involved assessing their antioxidant capacity using the DPPH assay. Results indicated that certain derivatives exhibited significant radical scavenging abilities, surpassing those of traditional antioxidants. This suggests a promising application for this compound in formulations aimed at reducing oxidative damage in biological systems .
Case Study 2: Cancer Cell Line Testing
In a comparative study of several pyrazole derivatives on colorectal cancer cell lines (RKO), it was found that some compounds led to a dose-dependent decrease in cell viability. The most active derivative induced apoptosis through caspase activation, highlighting the therapeutic potential of this class of compounds in cancer treatment .
Comparative Data Table
Property/Activity | This compound | Related Pyrazole Derivatives |
---|---|---|
Antioxidant Activity | High (DPPH assay results) | Moderate to High |
Cytotoxicity (RKO Cells) | Significant (dose-dependent) | Variable |
Anti-inflammatory Potential | Hypothesized based on structural analysis | Confirmed in some studies |
Mechanism of Action
The mechanism by which 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but lacks the methyl group on the hydroxyphenyl ring.
4-(3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of functional groups in 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its specific structure allows for targeted interactions and reactions that may not be possible with similar compounds.
Biological Activity
The compound 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological implications.
Synthesis and Characterization
The synthesis of the target compound typically involves a multi-step process that includes the formation of the pyrrolo[3,4-c]pyrazole framework. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported a successful synthesis with yields ranging from 72% to 94% using hydrazine hydrate and chromeno[2,3-c]pyrrole derivatives under mild conditions . Characterization techniques such as NMR and IR spectroscopy were employed to confirm the structure of the synthesized compounds.
Antioxidant Activity
Research indicates that compounds within the pyrrolo[3,4-c]pyrazole class exhibit significant antioxidant activity . For example, derivatives have shown the ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Antiproliferative Effects
Studies have demonstrated that certain derivatives possess antiproliferative properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells . This selective cytotoxicity is particularly promising for developing targeted cancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Preliminary results suggest effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies indicate that modifications on the phenolic rings can enhance antimicrobial potency.
Case Study 1: Antioxidant Evaluation
In a controlled study, a series of substituted pyrrolo[3,4-c]pyrazoles were tested for their antioxidant capacity using DPPH and ABTS assays. The compound under review exhibited a high degree of radical scavenging activity comparable to established antioxidants .
Case Study 2: Cancer Cell Line Testing
A panel of human cancer cell lines was treated with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong antiproliferative effects against colorectal adenocarcinoma cells .
Data Summary Table
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O4/c1-3-30-16-7-4-6-15(13-16)22-19-20(17-12-14(2)8-9-18(17)28)24-25-21(19)23(29)26(22)10-5-11-27/h4,6-9,12-13,22,27-28H,3,5,10-11H2,1-2H3,(H,24,25) |
InChI Key |
JELGBJQFNWPHEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=C(C=CC(=C4)C)O |
Origin of Product |
United States |
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